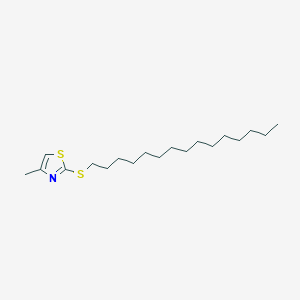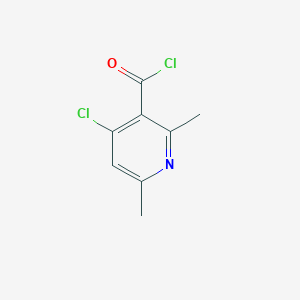
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride typically involves the chlorination of 2,6-dimethylpyridine followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 2,6-dimethylpyridine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products can include pyridine carboxylic acids or other oxidized derivatives.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated pyridines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The pyridine ring can also participate in aromatic substitution reactions, further diversifying its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-dimethylpyridine: Lacks the carbonyl chloride group but shares the pyridine ring structure.
2,6-Dimethylpyridine-3-carbonyl chloride: Similar structure but without the chlorine substituent on the pyridine ring.
4-Chloro-3-methylpyridine-2-carbonyl chloride: Similar structure with different positions of the methyl and carbonyl chloride groups.
Uniqueness
4-Chloro-2,6-dimethylpyridine-3-carbonyl chloride is unique due to the presence of both chlorine and carbonyl chloride groups on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical synthesis processes.
Eigenschaften
CAS-Nummer |
89662-90-8 |
|---|---|
Molekularformel |
C8H7Cl2NO |
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
4-chloro-2,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-6(9)7(8(10)12)5(2)11-4/h3H,1-2H3 |
InChI-Schlüssel |
HFHDAVRBYPDFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


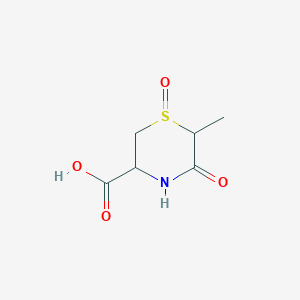
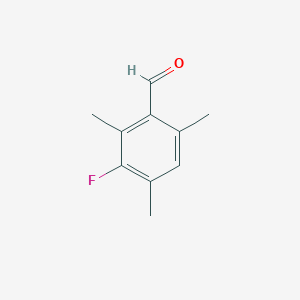
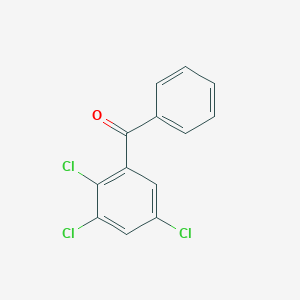

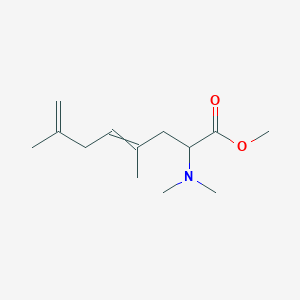
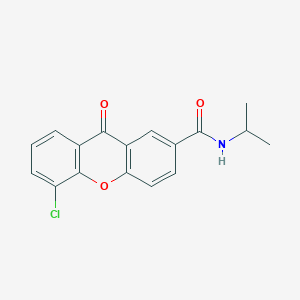

![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
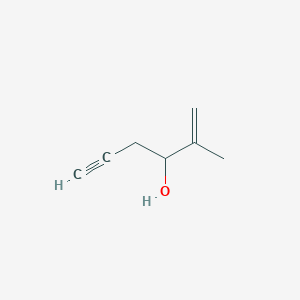

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
